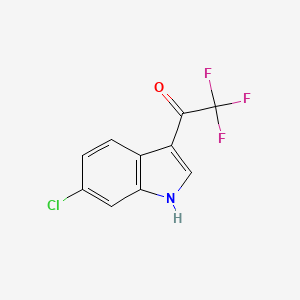

1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone

Description

Significance of Indole (B1671886) Core Structures in Contemporary Chemical Synthesis and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in contemporary chemical and pharmaceutical research. mdpi.commdpi.com It is a privileged scaffold, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. This versatility has established indole derivatives as a major class of therapeutic agents. nih.govsemanticscholar.org The indole structure is a key component in a vast number of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. semanticscholar.orgdntb.gov.ua In chemical synthesis, the indole ring's reactivity allows for diverse functionalization, enabling the creation of complex molecular architectures. nih.gov

Strategic Integration of Halogen and Trifluoromethyl Moieties in Indole Derivatives

The strategic placement of halogen atoms and trifluoromethyl (-CF3) groups on the indole scaffold is a powerful tool in medicinal chemistry for modulating a molecule's physicochemical and pharmacological properties. mdpi.comnih.gov

Chlorine Substitution: The introduction of a chlorine atom, as seen in the 6-position of the target molecule, can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogens can alter the electronic nature of the aromatic ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.

Overview of Research Trajectories for 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone

While extensive, publicly available research dedicated exclusively to this compound is limited, its structure suggests its primary role as a key synthetic intermediate in drug discovery and materials science. The combination of the 6-chloroindole (B17816) core with a reactive 3-trifluoroacetyl group makes it a versatile building block for the synthesis of more complex, biologically active molecules.

Research involving this compound would likely focus on several key areas:

Derivatization: Utilizing the reactive ketone of the trifluoroacetyl group for further chemical transformations to build novel molecular scaffolds.

Medicinal Chemistry: Serving as a precursor for the synthesis of potential therapeutic agents, where the chloro and trifluoromethyl groups are incorporated to optimize drug-like properties.

Chemical Biology: Use as a chemical probe to study biological pathways, leveraging the unique properties conferred by its substituents.

The specific combination of substituents in this compound positions it as a valuable, albeit specialized, tool in the broader field of indole chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCNWGLGOYLWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676477-10-4 | |

| Record name | 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 6 Chloro 3 Indolyl 2,2,2 Trifluoroethanone

Retrosynthetic Analysis and Design Strategies for Trifluoroacetylated Indoles

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of hypothetical "disconnections" of chemical bonds. For 1-(6-chloro-3-indolyl)-2,2,2-trifluoroethanone, the most logical disconnection is the carbon-carbon bond between the indole (B1671886) C-3 position and the trifluoroacetyl carbonyl carbon.

This disconnection suggests two primary forward-synthetic strategies:

Direct C-3 Functionalization: This approach begins with the readily available 6-chloroindole (B17816) scaffold. The key transformation is an electrophilic substitution at the electron-rich C-3 position, introducing the trifluoroacetyl group. This is conceptually a Friedel-Crafts acylation reaction. The challenge lies in selecting an appropriate trifluoroacetylating agent and optimizing reaction conditions to achieve high regioselectivity and yield.

Indole Core Formation: This strategy involves constructing the indole ring from acyclic or non-indolic cyclic precursors that already contain the necessary trifluoroacetyl moiety. A prominent method in this category is the Fischer indole synthesis. This would involve reacting a substituted phenylhydrazine (B124118) (specifically, 4-chlorophenylhydrazine) with a carbonyl compound bearing a trifluoroacetyl group.

These two divergent strategies form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct C-3 Trifluoroacetylation of 6-Chloroindole

The direct introduction of a trifluoroacetyl group onto the 6-chloroindole core is a direct and atom-economical approach. This transformation is a type of Friedel-Crafts acylation, which leverages the inherent nucleophilicity of the indole C-3 position.

Reagent Selection and Optimization

The choice of the trifluoroacetylating agent is critical to the success of the reaction. The reagent must be sufficiently electrophilic to react with the indole ring but not so reactive as to cause unwanted side reactions or decomposition.

Trifluoroacetic Anhydride (B1165640) (TFAA): As a highly reactive acylating agent, TFAA is commonly used for introducing the trifluoroacetyl group. scite.ai The reaction with indoles can proceed rapidly, often without the need for a catalyst. rsc.org However, its high reactivity can sometimes lead to the formation of side products, including N-acylation or diacylation, especially if the indole nitrogen is unprotected. Optimization typically involves controlling the stoichiometry and reaction temperature to favor C-3 acylation.

Ethyl Trifluoropyruvate: This reagent serves as a milder alternative for trifluoroacetylation. rsc.orgthermofisher.com Unlike the direct acylation with TFAA, reactions involving ethyl trifluoropyruvate often require mediation, for example by a copper catalyst, to generate the trifluoroacetylating species. rsc.org This method can offer improved control and selectivity.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | Often neat or in an inert solvent (e.g., CH2Cl2), low temperature to room temperature. | High reactivity, often fast reactions, no catalyst needed. | Can lead to N-acylation and other side products; high reactivity can be difficult to control. |

| Ethyl Trifluoropyruvate | Requires a mediator (e.g., Cu catalyst), often in a polar solvent. | Milder conditions, potentially higher selectivity. | Requires a catalyst, may have slower reaction rates. |

Catalytic Systems and Reaction Modulators

To improve reaction efficiency, yield, and selectivity, various catalytic systems and promoters can be employed.

Cu(I) Catalysis: Copper-mediated reactions have been developed for the direct trifluoroacetylation of indoles using ethyl trifluoropyruvate. rsc.org The copper catalyst is believed to facilitate the generation of a trifluoroacetylating intermediate, enabling the reaction to proceed under mild conditions. This approach is particularly valuable for substrates that may be sensitive to strong acids or highly reactive reagents.

Acidic Promoters: In the context of Friedel-Crafts reactions, both Lewis acids (e.g., AlCl₃, ZnCl₂) and Brønsted acids (e.g., polyphosphoric acid, triflic acid) can be used to activate the acylating agent, increasing its electrophilicity. wikipedia.org For the acylation of indoles, which are sensitive to strong acids that can cause polymerization, the choice and amount of the acidic promoter must be carefully optimized. researchgate.net The use of catalytic amounts of a strong acid like triflic acid can promote the desired transformation while minimizing degradation. researchgate.net

Solvent Effects and Green Chemistry Considerations

The choice of solvent can significantly impact the reaction outcome by influencing reagent solubility, reaction rates, and product stability. Furthermore, modern synthetic chemistry places a strong emphasis on green and sustainable practices. humanjournals.combridgew.edu

Solvent Effects: Dichloromethane and other chlorinated hydrocarbons are common solvents for Friedel-Crafts acylations. However, there is a drive to replace them with more environmentally benign alternatives. Ethereal solvents like THF or polar aprotic solvents may also be used, depending on the specific reagents and catalysts.

Green Chemistry Considerations: To align with the principles of green chemistry, several strategies are being explored for the acylation of indoles. nih.govnih.gov

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), can serve as recyclable, non-volatile solvents. researchgate.net

Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.govresearchgate.net

Catalyst-Free Conditions: Developing reactions that proceed efficiently without a catalyst is a key goal of green chemistry. The high reactivity of TFAA sometimes allows for catalyst-free acylation of indoles, producing only water as a byproduct when using fluorinated acetic acids. scite.ai

| Green Strategy | Description | Key Benefits |

| Ionic Liquid Solvents | Use of non-volatile, often recyclable ionic liquids as the reaction medium. researchgate.net | Reduced emission of volatile organic compounds (VOCs), potential for catalyst/solvent recycling. |

| Microwave Irradiation | Application of microwave energy to accelerate the reaction. nih.gov | Drastically reduced reaction times, improved energy efficiency. |

| Catalyst-Free Synthesis | Designing the reaction to proceed without a catalyst, often using a highly reactive reagent like TFAA. scite.ai | Simplified purification, reduced waste from catalysts, improved atom economy. |

Indole Core Formation via Functionalized Precursors

An alternative to functionalizing a pre-existing indole is to construct the heterocyclic ring from precursors that already incorporate the trifluoroacetyl group. This approach is particularly useful if the desired substitution pattern is difficult to achieve through direct functionalization.

Fischer Indole Synthesis Derivatives Employing Trifluoroacetylated Intermediates

The Fischer indole synthesis is a robust and versatile method for preparing indoles. beilstein-journals.org The classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgnih.gov

To synthesize this compound via this method, one would start with 4-chlorophenylhydrazine (B93024) . This would be condensed with a ketone containing the trifluoroacetyl group, such as 1,1,1-trifluoro-3-alkoxy-2-propanone or a similar β-dicarbonyl equivalent.

The general mechanism proceeds as follows:

Condensation of 4-chlorophenylhydrazine with the trifluoroacetylated ketone to form the corresponding phenylhydrazone.

Under acidic conditions, the phenylhydrazone tautomerizes to an enehydrazine intermediate.

A rsc.orgrsc.org-sigmatropic rearrangement occurs, forming a new carbon-carbon bond. nih.gov

The resulting diimine intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the final aromatic indole product.

Research has indicated that using N-trifluoroacetyl enehydrazines as substrates can lead to milder reaction conditions for the cyclization step, providing a novel entry into the Fischer indole synthesis. organic-chemistry.org This modification underscores the utility of incorporating the trifluoroacetyl group into the precursors to facilitate the core indole formation.

Annulative Coupling and Cyclization Approaches

The trifluoroethanone moiety at the C3 position of the indole ring can act as a directing group to facilitate the synthesis of complex, fused heterocyclic systems through annulative coupling and cyclization reactions. One notable example is the rhodium-catalyzed formal oxidative [2+2+2] cyclization, which enables the benzannulation of the indole core. This process involves the reaction of a 3-trifluoroacetylindole with two alkyne molecules to construct a new benzene (B151609) ring fused to the C4 and C5 positions of the indole.

The reaction is typically catalyzed by a rhodium complex, such as [RhCp*Cl2]2, in the presence of a silver salt cocatalyst like silver hexafluoroantimonate (AgSbF6). An oxidant, commonly copper(II) acetate (B1210297) (Cu(OAc)2·H2O), is required to regenerate the active Rh(III) catalyst in the catalytic cycle. The trifluoroethanone group serves as a weak directing group, coordinating to the metal center and guiding the C-H activation at the C4 position of the indole. This is followed by a double C-H activation and double alkyne insertion process to form the annulated product.

While this specific reaction has been detailed on N-substituted 3-trifluoroacetylindoles rather than the 6-chloro derivative itself, the methodology is highly relevant. For instance, N-aryl substituted indoles, including an N-(para-chlorophenyl) derivative, have been successfully employed, demonstrating the viability of this approach for halogenated indole systems. The reaction generally proceeds under elevated temperatures in a solvent such as 2,2,2-trifluoroethanol (B45653) (TFE).

Table 1: Rhodium-Catalyzed Benzannulation of N-Substituted 3-Trifluoroacetylindoles with Diphenylacetylene This table is based on data for analogous compounds to illustrate the described synthetic approach.

| Entry | N-Substituent | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl | [RhCpCl2]2 / AgSbF6 | Cu(OAc)2·H2O | TFE | 100 | 74 |

| 2 | Ethyl | [RhCpCl2]2 / AgSbF6 | Cu(OAc)2·H2O | TFE | 100 | 79 |

| 3 | Phenyl | [RhCpCl2]2 / AgSbF6 | Cu(OAc)2·H2O | TFE | 100 | 54 |

| 4 | p-Chlorophenyl | [RhCpCl2]2 / AgSbF6 | Cu(OAc)2·H2O | TFE | 100 | 40 |

N-Functionalization Strategies for this compound

The nitrogen atom of the indole ring in this compound is a key site for synthetic modification. The presence of the strongly electron-withdrawing trifluoroethanone group at the C3 position significantly increases the acidity of the N-H proton, facilitating its removal by a base. This enhanced acidity makes N-functionalization reactions, such as alkylation and arylation, more accessible compared to unsubstituted indoles.

N-Alkylation: This is a common strategy to introduce alkyl groups onto the indole nitrogen. The process typically involves the deprotonation of the indole N-H with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent, followed by the addition of an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). The resulting N-alkylated derivatives can exhibit altered solubility, electronic properties, and biological activity. The synthesis of N-ethyl and N-methyl-3-trifluoroacetylindole precursors for cyclization reactions confirms the viability of this approach.

N-Arylation: The introduction of an aryl group at the indole nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a widely used method for this transformation, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the indole with an aryl halide or triflate. This strategy allows for the synthesis of a wide range of N-aryl derivatives. The successful use of N-phenyl and N-(p-chlorophenyl) substituted 3-trifluoroacetylindoles in subsequent reactions demonstrates that these compounds can be readily prepared and utilized as synthetic intermediates.

Table 2: Overview of N-Functionalization Strategies

| Functionalization Type | General Method | Reagents | Potential Functional Groups |

| N-Alkylation | Deprotonation followed by nucleophilic substitution | Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) | Methyl, Ethyl, Benzyl, etc. |

| N-Arylation | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) | Pd catalyst, Phosphine ligand, Base, Aryl Halide (Ar-X) | Phenyl, Substituted Phenyls, Heteroaryls |

Mechanistic Investigations of Reactions Involving 1 6 Chloro 3 Indolyl 2,2,2 Trifluoroethanone

Reactivity Profiling of the Trifluoroacetyl Ketone Moiety

The trifluoroacetyl group (-COCF₃) at the C-3 position of the indole (B1671886) ring is a powerful electron-withdrawing moiety, which renders the carbonyl carbon highly electrophilic. This heightened electrophilicity is the primary driver for the reactivity of this functional group, making it susceptible to a range of nucleophilic attacks and related reactions.

The carbonyl carbon of the trifluoroacetyl group in 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone is significantly more electrophilic than that of a typical ketone. This is due to the strong inductive effect of the three fluorine atoms in the trifluoromethyl group. Consequently, it readily undergoes nucleophilic addition reactions with a wide variety of nucleophiles. wikipedia.orgyoutube.comyoutube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the negative charge resides on the oxygen atom. youtube.com Subsequent protonation yields the alcohol addition product.

Common nucleophiles that participate in these additions include organometallic reagents (e.g., Grignard reagents), hydrides (e.g., from NaBH₄ or LiAlH₄), and cyanide ions. youtube.com The high reactivity of the trifluoromethyl ketone facilitates these additions, often proceeding under mild conditions. youtube.com For instance, the reaction with hydride reagents would lead to the formation of the corresponding secondary alcohol, 1-(6-chloro-3-indolyl)-2,2,2-trifluoroethanol.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Alkyl/Aryl (R⁻) | Grignard Reagent (RMgBr) | Tertiary alcohol |

| Cyanide (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Aqueous acid/base | Hydrate (gem-diol) |

| Alcohol (ROH) | Alcohols | Hemiacetal |

The electrophilic nature of the ketone also facilitates condensation reactions with nitrogen-based nucleophiles. These reactions typically proceed via an addition-elimination mechanism. For example, this compound reacts with hydroxylamine (B1172632) (NH₂OH) to form the corresponding oxime. rsc.org The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by proton transfer and subsequent elimination of a water molecule to yield the C=N double bond of the oxime. Similarly, reactions with hydrazine (B178648) and its derivatives yield hydrazones, while primary amines yield imines (Schiff bases).

The trifluoroacetyl group can be removed from the indole ring via hydrolysis under basic conditions to yield the corresponding carboxylic acid. thieme-connect.com This reaction is a key deprotection strategy in syntheses where the trifluoroacetyl group is used to temporarily block and deactivate the C-3 position of the indole. thieme-connect.com The process involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from potassium hydroxide) on the carbonyl carbon. The resulting tetrahedral intermediate can then undergo cleavage of the carbon-carbon bond between the indole ring and the carbonyl group, facilitated by the stability of the trifluoromethyl anion (or its protonated form, fluoroform), ultimately leading to the formation of 6-chloro-indole-3-carboxylic acid after acidic workup.

| Starting Material | Reagents | Product | Reference |

| 5-Acyl-3-trifluoroacetylindole | 1. 4.4 M KOH (aq), reflux | 5-Acyl-indole-3-carboxylic acid | thieme-connect.com |

| 2. 5.5 M HCl (aq) |

This transformation highlights a crucial aspect of the trifluoroacetyl group's utility: it serves as an effective protecting group that can be readily cleaved to unmask a carboxylic acid functionality.

Electrophilic and Nucleophilic Transformations on the Indole Ring System

The reactivity of the indole ring in this compound is significantly modulated by its substituents. The indole nucleus is inherently electron-rich and prone to electrophilic aromatic substitution (EAS), but the presence of both the deactivating 6-chloro and the strongly deactivating 3-trifluoroacetyl groups alters its typical reaction patterns. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In an unsubstituted indole, electrophilic attack occurs preferentially at the C-3 position. However, in the title compound, this position is occupied by the trifluoroacetyl group. This group is strongly electron-withdrawing, which deactivates the entire indole system, particularly the pyrrole (B145914) ring, towards electrophilic attack. thieme-connect.com This deactivation forces electrophilic substitution to occur on the benzene (B151609) portion of the molecule.

The regiochemical outcome of EAS on the benzene ring is determined by the directing effects of the indole nitrogen and the 6-chloro substituent.

Indole Nitrogen: The nitrogen atom is a powerful activating, ortho-, para-director, directing incoming electrophiles to the C-4 and C-6 positions.

6-Chloro Substituent: The chlorine atom is a deactivating, ortho-, para-director, directing incoming electrophiles to the C-5 and C-7 positions. researchgate.netnih.gov

The combined influence of these groups, along with the deactivation from the C-3 substituent, directs electrophiles primarily to the C-5 position. This is supported by studies on 3-trifluoroacetylindole, which undergoes Friedel-Crafts acylation regioselectively at the C-5 position. thieme-connect.com The C-5 position is para to the strongly directing indole nitrogen and ortho to the chloro substituent. Attack at C-7 is also possible but may be sterically hindered. Attack at C-4 is disfavored due to peri-interaction with the C-5 position.

Regarding nucleophilic aromatic substitution (NAS), the 6-chloro substituent could potentially act as a leaving group. However, the classic SₙAr mechanism requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org In this molecule, the strongly deactivating trifluoroacetyl group is at the C-3 position, which is meta to the C-6 chloro group. This meta-relationship does not allow for direct resonance stabilization of the intermediate, making a standard SₙAr reaction at the C-6 position unlikely under typical conditions. libretexts.org

The 6-chloro substituent exerts a dual electronic effect on the indole ring.

Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the benzene ring through the sigma bond network. This inductive withdrawal deactivates the ring, making it less reactive towards electrophilic attack compared to an unsubstituted indole. chemrxiv.orglibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This resonance donation directs incoming electrophiles to the positions ortho (C-5, C-7) and para (not applicable) to the chlorine atom. libretexts.org

Rearrangement Reactions (e.g., Beckmann Rearrangement of Oxime Derivatives)

The Beckmann rearrangement is a well-established organic reaction that transforms an oxime into an N-substituted amide, typically under acidic conditions. wikipedia.orgstackexchange.com Mechanistic investigations into this rearrangement for the oxime derivative of this compound provide insight into the reaction's regioselectivity and the electronic effects of the substituents. The reaction proceeds via the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comadichemistry.com This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group, which attaches to the nitrogen atom as the N-O bond cleaves. stackexchange.comtestbook.com The resulting nitrilium ion intermediate is then hydrolyzed to yield the final amide product after tautomerization. masterorganicchemistry.combyjus.com

For the oxime of this compound, two distinct geometric isomers, (E)- and (Z)-oxime, can exist. The stereochemical configuration of the oxime is the critical determinant for the reaction's outcome, as the Beckmann rearrangement is highly stereospecific. wikipedia.orgtestbook.com The group that migrates is exclusively the one located anti (trans) to the hydroxyl leaving group. chem-station.com

The two potential migratory groups are the 6-chloro-3-indolyl moiety and the trifluoromethyl (CF₃) group. These groups possess vastly different electronic properties and inherent migratory aptitudes. The 6-chloro-3-indolyl group, being an electron-rich aromatic system, has a high migratory aptitude. chem-station.com In contrast, the trifluoromethyl group is strongly electron-withdrawing and is known to be a very poor migrating group in rearrangement reactions.

The regioselectivity of the Beckmann rearrangement for this specific substrate is therefore dictated by which of the two possible oxime isomers is subjected to the reaction conditions.

Migration of the 6-Chloro-3-indolyl Group: If the starting material is the (E)-oxime, the 6-chloro-3-indolyl group is positioned anti to the hydroxyl group. Its migration would lead to the formation of N-(Trifluoroacetyl)-6-chloro-3-aminoindole.

Migration of the Trifluoromethyl Group: Conversely, if the starting material is the (Z)-oxime, the trifluoromethyl group is anti to the hydroxyl group. Its migration would result in the formation of 1-(6-Chloro-3-indolyl)-1-imino-2,2,2-trifluoroethane, which upon hydrolysis would yield a different amide product. However, given the extremely low migratory aptitude of the CF₃ group, this pathway is considered highly unfavorable.

Under acidic conditions, it is possible for the (E) and (Z) isomers of the oxime to interconvert. chem-station.com In such a scenario where equilibrium is established, the product distribution would be governed by the relative migratory aptitudes of the two groups. Due to the significantly higher migratory aptitude of the aryl group compared to the trifluoromethyl group, the reaction would overwhelmingly favor the migration of the 6-chloro-3-indolyl moiety. adichemistry.comchem-station.com

Detailed Research Findings

The expected outcomes of the Beckmann rearrangement based on the stereochemistry of the oxime precursor are summarized in the table below. This predictive analysis is based on the established stereospecific mechanism of the reaction.

| Oxime Isomer | Group Anti to Hydroxyl | Migrating Group | Predicted Amide Product | Plausibility |

|---|---|---|---|---|

| (E)-Oxime | 6-Chloro-3-indolyl | 6-Chloro-3-indolyl | N-(6-Chloro-1H-indol-3-yl)-2,2,2-trifluoroacetamide | Highly Plausible |

| (Z)-Oxime | Trifluoromethyl (CF₃) | Trifluoromethyl (CF₃) | 1-(6-Chloro-1H-indol-3-yl)-N-(trifluoromethyl)methanimine (intermediate) | Highly Implausible |

The investigation highlights that the synthesis of a specific amide product via this rearrangement is contingent upon the selective synthesis of the corresponding oxime isomer. The pronounced difference in migratory aptitude between the aryl and trifluoromethyl groups provides a strong directive force, suggesting that even if a mixture of oxime isomers were present, the rearrangement would likely yield N-(6-Chloro-1H-indol-3-yl)-2,2,2-trifluoroacetamide as the major product.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole (B1671886) ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to its acidic nature. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) would exhibit chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. The H-2 proton on the pyrrole (B145914) ring is expected to be a singlet in the aromatic region.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) is characteristically found far downfield (δ > 170 ppm), and its signal would be split into a quartet due to coupling with the three adjacent fluorine atoms. The trifluoromethyl carbon (-CF₃) would also appear as a quartet. The remaining eight carbons of the 6-chloroindole (B17816) ring would have distinct chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoroacetyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~11.0-12.0 (br s) | - |

| C2 | ~8.0-8.5 (s) | ~130-135 |

| C3 | - | ~115-120 |

| C3a | - | ~125-130 |

| C4 | ~7.5-7.8 (d) | ~120-125 |

| C5 | ~7.1-7.4 (dd) | ~122-127 |

| C6 | - | ~128-133 |

| C7 | ~8.0-8.3 (d) | ~110-115 |

| C7a | - | ~135-140 |

| C=O | - | ~175-180 (q) |

| -CF₃ | - | ~115-120 (q) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. s = singlet, d = doublet, dd = doublet of doublets, q = quartet, br = broad.

¹⁹F NMR is highly specific for fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp resonance, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. dovepress.comnih.gov The chemical shift of this group is sensitive to its electronic environment; attached to a carbonyl group, it typically appears in a characteristic range (e.g., -70 to -80 ppm relative to CFCl₃). dovepress.com The absence of coupling in the ¹⁹F spectrum confirms the C-CF₃ connectivity.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this molecule, COSY would show a key correlation between the H-4 and H-5 protons on the benzene ring, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. nih.gov For instance, the signal for the H-2 proton would correlate with the C-2 carbon signal, H-4 with C-4, and so on, allowing for the unambiguous assignment of the protonated carbons in the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. wikipedia.orgsdsu.edu It is invaluable for connecting different parts of the molecule. Key expected correlations include:

The N-H proton correlating to carbons C2, C3, C3a, and C7a.

The H-2 proton correlating to the carbonyl carbon (C=O), C3, and C3a, firmly placing the trifluoroethanone group at the C3 position.

The H-4 proton showing correlations to C3a, C5, and C6.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an essential technique for determining the elemental composition of a molecule by measuring its mass with extremely high precision. pnnl.gov For this compound, the exact molecular formula is C₁₀H₅ClF₃NO. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm) of its theoretical value. dtu.dk This high accuracy allows for the confident differentiation between formulas with the same nominal mass, providing definitive confirmation of the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observed for the molecular ion peak, further corroborating the presence of a single chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. vscht.cz The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretch: A sharp or moderately broad band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The position and shape of this band can be influenced by hydrogen bonding. researchgate.netnih.gov

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic indole ring. vscht.cz

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is expected for the ketone carbonyl group. The electron-withdrawing trifluoromethyl group typically shifts this frequency higher than a simple alkyl ketone.

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-F Stretches: Very strong and characteristic absorption bands for the C-F stretching vibrations of the -CF₃ group are expected in the 1100-1300 cm⁻¹ region.

Analysis of the N-H and C=O stretching bands can also provide insight into intermolecular hydrogen bonding in the solid state or in concentrated solutions, where the N-H group can act as a hydrogen bond donor and the carbonyl oxygen as an acceptor. researchgate.net

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| C=O Stretch | 1680 - 1720 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. hnue.edu.vntanta.edu.eg The indole ring system is a well-known chromophore that absorbs UV radiation. shu.ac.uk The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the conjugated indole system. libretexts.org The presence of the chloro and the electron-withdrawing trifluoroacetyl substituents on the indole ring will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted indole. The carbonyl group also introduces the possibility of a weak n → π* transition, which may be observed as a shoulder on the main absorption bands. shu.ac.ukyoutube.com

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state molecular geometry and crystal packing, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, are not available.

The determination of the three-dimensional atomic arrangement of this compound through X-ray crystallography would provide invaluable insights into its conformational preferences and non-covalent interactions in the solid state. Such an analysis would elucidate the precise spatial orientation of the 6-chloroindole ring relative to the trifluoroethanone moiety.

While specific crystallographic data for the title compound is unavailable, analysis of structurally related compounds can offer predictive insights. For instance, studies on various substituted indole derivatives reveal a generally planar indole ring system. The crystal packing in such compounds is often dictated by a network of intermolecular interactions, including hydrogen bonding involving the indole N-H group and potential halogen bonding involving the chloro-substituent.

A future crystallographic study of this compound would be anticipated to yield precise measurements of bond distances and angles. This would allow for a detailed comparison with theoretical models and the crystallographic data of analogous structures. Furthermore, the analysis of the crystal packing would identify and characterize any intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial in understanding the supramolecular assembly and the physical properties of the compound in the solid state.

Should the crystallographic data become available, it would be presented in the following structured tables:

Table 4.5.1: Crystal Data and Structure Refinement for this compound. (Data currently unavailable)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₅ClF₃NO |

| Formula weight | |

| Temperature (K) | |

| Wavelength (Å) | |

| Crystal system | |

| Space group | |

| Unit cell dimensions | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (Mg/m³) | |

| Absorption coefficient (mm⁻¹) | |

| F(000) | |

| Crystal size (mm³) | |

| Theta range for data collection (°) | |

| Index ranges | |

| Reflections collected | |

| Independent reflections | |

| Completeness to theta = x° (%) | |

| Absorption correction | |

| Max. and min. transmission | |

| Refinement method | |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | |

| R indices (all data) | |

| Largest diff. peak and hole (e.Å⁻³) |

Table 4.5.2: Selected Bond Lengths (Å) and Angles (°) for this compound. (Data currently unavailable)

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Cl-C(6) | C(7)-C(6)-Cl | ||

| C(3)-C(9) | C(2)-C(3)-C(9) | ||

| C(9)-O(1) | C(3)-C(9)-O(1) | ||

| C(9)-C(10) | C(3)-C(9)-C(10) | ||

| C(10)-F(1) | F(1)-C(10)-F(2) | ||

| C(10)-F(2) | F(1)-C(10)-F(3) | ||

| C(10)-F(3) | F(2)-C(10)-F(3) | ||

| N(1)-C(2) | C(2)-N(1)-C(8) |

The scientific community awaits the empirical determination of the crystal structure of this compound to fully characterize its solid-state properties.

Computational Chemistry and Theoretical Studies of 1 6 Chloro 3 Indolyl 2,2,2 Trifluoroethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a standard method for predicting the geometric and electronic properties of molecules due to its balance of accuracy and computational efficiency. A typical DFT study on 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone would involve geometry optimization to find the most stable molecular conformation. This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. These calculations are crucial for understanding the molecule's reactivity, stability, and potential interaction sites. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Unfortunately, specific DFT calculations detailing these parameters for this compound have not been reported in the literature.

Ab Initio Methods for High-Level Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, often considered the "gold standard" in computational chemistry. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed for a more precise characterization of the electronic structure and energy of this compound. Such studies would offer a benchmark for results obtained from other computational methods. To date, no such high-level characterizations for this compound have been published.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the characterization of high-energy transition states. For this compound, this could involve modeling its synthesis or its reactions with other molecules. Identifying the structure and energy of transition states is crucial for understanding reaction rates and selectivity. However, no studies modeling the reaction pathways involving this specific compound are currently available.

Theoretical Studies on Intramolecular and Intermolecular Interactions

The structure and properties of this compound will be influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These interactions include hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding: The indole (B1671886) N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms of the trifluoroethanone group can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom on the indole ring can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule.

π-Stacking: The aromatic indole ring can engage in π-stacking interactions with other aromatic systems.

Theoretical studies are essential for quantifying the strength and nature of these interactions, which play a critical role in the compound's physical properties and its interactions in biological systems. At present, there is no published research that specifically investigates these interactions for this compound.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing this with experimental data can confirm the structure of the compound.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectra to identify characteristic functional groups and confirm the molecular structure.

While the prediction of such spectroscopic parameters is computationally feasible, no studies have been published that provide this data for this compound.

Applications of 1 6 Chloro 3 Indolyl 2,2,2 Trifluoroethanone As a Synthetic Intermediate

As a Building Block for the Synthesis of Diverse Indole (B1671886) Derivatives and Analogs

The reactivity of 1-(6-chloro-3-indolyl)-2,2,2-trifluoroethanone makes it an exemplary starting material for a wide array of indole derivatives. The electrophilic nature of the trifluoroacetyl carbonyl carbon, coupled with the nucleophilicity of the indole ring and its N-H proton, provides multiple sites for chemical modification.

Construction of Complex Polycyclic Heterocycles

The trifluoroacetyl group is a key functional feature that can be exploited for the construction of fused ring systems. Its two carbonyl electrophilic sites (the carbonyl carbon and the trifluoromethyl group which can act as a leaving group precursor) allow for condensation reactions with various binucleophiles to form new heterocyclic rings fused to the indole core.

A prominent strategy involves the reaction with amino-substituted heterocycles to build fused pyrimidine (B1678525) rings, leading to structures like pyrimido[4,5-b]indoles. researchgate.netnih.gov For instance, condensation of this compound with a 6-aminopyrimidinone derivative can proceed via initial nucleophilic attack of the amino group on the trifluoroacetyl carbonyl, followed by intramolecular cyclization and dehydration. This approach provides a direct route to complex, multi-ring systems that are of significant interest in medicinal chemistry due to their structural resemblance to purines and other biologically relevant scaffolds. nih.gov

Table 1: Representative Polycyclic Heterocycles Accessible from Indole-3-yl Ketone Precursors

| Precursor Class | Binucleophile | Resulting Polycyclic System | Synthetic Strategy |

|---|---|---|---|

| 3-Acylindoles | 6-Aminopyrimidinones | Pyrimido[4,5-b]indoles | Condensation followed by intramolecular cyclization |

| 3-Acylindoles | Hydrazine (B178648) Derivatives | Pyrazolo[3,4-b]indoles | Condensation and cyclization |

This table illustrates general synthetic pathways for constructing polycyclic systems from 3-acylindole precursors, a class to which this compound belongs.

Preparation of Functionalized Indole Scaffolds for Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing diverse but related molecules is essential for screening against biological targets. This compound is an ideal starting scaffold for such libraries due to its multiple points of diversification.

The trifluoroacetyl group can undergo a variety of transformations. For example, it can participate in Friedel-Crafts-type reactions where the indole acts as a nucleophile attacking the activated carbonyl of another molecule, leading to the formation of trifluoromethyl-substituted indolylmethanols. nih.gov These products can be further diversified. The carbonyl can also be reduced to a hydroxyl group, which can then be used in ether or ester linkages, or it can be converted into an amine via reductive amination.

Furthermore, multicomponent reactions (MCRs) offer an efficient path to complexity and diversity. By combining the indole ketone, an aldehyde, and an amine or another nucleophile in a one-pot reaction, it is possible to generate highly functionalized and stereochemically complex indole derivatives. researchgate.net This strategy allows for the rapid assembly of a large number of distinct compounds by simply varying the inputs for the MCR, perfectly aligning with the objectives of library synthesis for high-throughput screening.

Role in Catalytic Transformations as a Substrate or Ligand Precursor

While the primary application of this compound is as a synthetic building block, its structural features suggest a potential, albeit less explored, role in the realm of catalysis. The presence of heteroatoms (N, O) and the specific geometry of the molecule could allow it to act as a ligand for metal catalysts.

Based on the known coordination chemistry of similar indole derivatives, it is plausible that this compound could function as a bidentate ligand. For instance, indole-3-acetamide (B105759) has been shown to coordinate to Platinum(II) and Palladium(II) centers through the C3 atom of the indole ring and the amide oxygen atom, forming a stable spiro complex. nih.gov Analogously, this compound could potentially coordinate to a metal center via the lone pair on the carbonyl oxygen and through a metal-carbon bond at the C2 or C4 position, facilitated by an appropriate directing group or reaction conditions. Such coordination could be valuable in designing catalysts for specific asymmetric transformations, where the chiral environment created by the ligand-metal complex is crucial. However, this remains a largely theoretical application requiring further experimental validation.

Strategies for Lead Compound Synthesis in Medicinal Chemistry Research

The title compound is an exceptionally valuable platform for the synthesis of lead compounds in medicinal chemistry. nih.govresearchgate.netnih.gov A "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization into a clinical drug candidate. researchgate.net The structure of this compound contains several features known to be beneficial for drug-like properties.

Trifluoromethyl Group: The -CF3 group is a well-known "magic" moiety in medicinal chemistry. Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance a molecule's potency, cell permeability, and metabolic profile, preventing unwanted oxidation that might occur with a simple methyl group. beilstein-journals.org

Chloro Substituent: The chlorine atom at the C6 position also influences the electronic properties and lipophilicity of the indole ring. It can engage in halogen bonding with protein targets and often improves the pharmacokinetic properties of a lead compound. nih.gov

Lead optimization involves systematically modifying the structure of the lead compound to improve its activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. youtube.com this compound offers several strategic handles for such optimization.

Table 2: Lead Optimization Strategies for the this compound Scaffold

| Molecular Position | Potential Modification | Rationale for Optimization |

|---|---|---|

| Indole N-H | Alkylation, Acylation | Modulate hydrogen bonding potential, improve metabolic stability, alter solubility. |

| Trifluoroacetyl Group | Reduction to alcohol, conversion to oxime, reductive amination, condensation reactions. | Introduce new hydrogen bond donors/acceptors, alter geometry, explore new interactions with the target protein. |

| Indole C2 Position | Arylation, Alkylation | Explore additional binding pockets, improve potency and selectivity. |

| Indole C4, C5, C7 Positions | Halogenation, Nitration, etc. | Fine-tune electronic properties and metabolic stability of the indole core. |

By systematically applying these modifications, medicinal chemists can explore the structure-activity relationship (SAR) of the scaffold, leading to the identification of optimized drug candidates with enhanced therapeutic potential.

An Examination of the Biological Activity and Structure-Activity Relationships of this compound

The indole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as halogens and trifluoromethyl groups, can significantly modulate the pharmacological profile of these molecules. This article focuses on the chemical compound this compound, exploring its potential biological activity mechanisms and structure-activity relationships based on evidence from analogous structures.

Exploration of Biological Activity Mechanisms and Structure Activity Relationships

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Influence of Indole Ring Substitution Patterns on Biological Interaction

The biological activity of indole derivatives is highly dependent on the substitution pattern on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. The nature, position, and size of these substituents can dramatically alter a molecule's affinity and selectivity for its biological targets.

The electronic properties of substituents also play a vital role. Studies on the C3 (hetero)arylation of indoles have demonstrated that the indole ring is tolerant to both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., esters, halogens). acs.org This tolerance allows for fine-tuning of the electronic character of the indole ring system to optimize interactions with biological targets. For instance, in meridianin alkaloids, which are kinase inhibitors, a bromine substitution at the 5- or 6-position of the indole ring leads to a significant enhancement in potency. nih.gov

The table below summarizes the observed effects of different substitution patterns on the biological activity of various indole derivatives, providing insights into potential structure-activity relationships for this compound.

| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Compound Class/Target |

| C5 or C6 | Bromine | Considerable improvement in potency. nih.gov | Meridianins (Kinase inhibitors) |

| C7 | Bromine | Provides best inhibitory activity (in combination with C4-OH). nih.gov | Meridianins (CDK1, CDK5 inhibitors) |

| C5 and C6 | Dibromo | Slightly reduces inhibitory potency compared to mono-bromo substitution. nih.gov | Meridianins (Kinase inhibitors) |

| N1 (Nitrogen) | Methylation | Important for kinase inhibitory and antiproliferative activities. nih.gov | Meridianins |

| C3 | Carbon Chain (4-6 carbons) | Optimal in vitro and in vivo activity. researchgate.net | Indole-derived cannabinoids |

| N-substituent | Electron-donating or Electron-withdrawing | Both types are generally well-tolerated in synthetic modifications. acs.org | General Indole Derivatives |

Role of the Trifluoroacetyl Group in Modulating Biological Response

The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoroacetyl group (-COCF₃) at the 3-position of the indole ring in this compound is expected to significantly influence its biological profile.

The trifluoromethyl (CF₃) group is known for its high electronegativity and chemical stability. lookchem.com Its presence can profoundly alter the physicochemical properties of a parent molecule. The trifluoroacetyl group, combining a carbonyl with a trifluoromethyl moiety, acts as a strong electron-withdrawing group. This electronic pull can affect the reactivity and pKa of the indole N-H group and modulate the electron density of the entire ring system, which can be crucial for binding to target proteins.

In cannabinoid research, a carbonyl group attached to the indole ring has been suggested as a probable site for interaction with CB1 receptors. researchgate.net The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group could enhance its ability to participate in key binding interactions, such as hydrogen bonding or dipole-dipole interactions, within a receptor's active site.

Furthermore, fluorinated groups can improve a drug's pharmacokinetic properties. The metabolic stability of a compound can be increased because the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. researchgate.net This can lead to a longer half-life and improved bioavailability. The lipophilicity conferred by the trifluoromethyl group can also enhance membrane permeability, facilitating the compound's ability to reach its site of action. lookchem.com

Impact of Halogen Substituents on Target Recognition and Selectivity

The presence of halogen atoms in pharmaceutical compounds is known to have a profound effect on their biological activity and physicochemical properties. frontiersin.org The chlorine atom at the 6-position of the indole ring in this compound is a critical feature that influences its interaction with biological targets.

Halogen substituents can enhance binding affinity through various mechanisms, including hydrophobic interactions and the formation of halogen bonds. A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom, on a biological macromolecule. This directional interaction can contribute significantly to the binding energy and selectivity of a ligand for its target.

Structure-activity relationship studies of various indole alkaloids have consistently demonstrated the importance of halogenation. For meridianin kinase inhibitors, a single bromine atom at position 5 or 6 of the indole ring markedly improves potency. nih.gov This suggests that this region of the indole is involved in a critical interaction within the kinase active site, which is favorably modulated by the presence of a halogen.

The compatibility of enzymatic systems with halogenated substrates further underscores their biological relevance. Enzymatic halogenation studies using a RebH variant showed that indole derivatives with electron-withdrawing halogen substituents were effective substrates, readily undergoing further halogenation. frontiersin.org This indicates that biological systems can recognize and process halogenated indoles. The table below, adapted from enzymatic bromination studies, illustrates the tolerance for various substituents on the indole ring, including halogens.

| Indole Substrate | Substituent Type | Relative Reactivity/Yield in Enzymatic Bromination |

| 5-Nitroindole | Strong Electron-Withdrawing | High Yield |

| 5-Fluoroindole | Halogen (Electron-Withdrawing) | Moderate Yield |

| 5-Chloroindole | Halogen (Electron-Withdrawing) | High Yield |

| 5-Bromoindole | Halogen (Electron-Withdrawing) | High Yield |

| 6-Chloroindole | Halogen (Electron-Withdrawing) | Moderate Yield |

| 7-Chloroindole | Halogen (Electron-Withdrawing) | High Yield |

| 5-Methoxyindole | Electron-Donating | High Yield |

Data adapted from enzymatic bromination studies to illustrate substituent effects. frontiersin.org

This tolerance for existing halogen substituents, such as the chloro group at position 6, suggests that this feature does not prevent the molecule from fitting into an active site and may, in fact, be crucial for orienting the molecule for optimal interaction and selectivity. frontiersin.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for the Compound and its Derivatives

The synthesis of functionalized indoles is a cornerstone of medicinal chemistry. nih.gov While methods for the trifluoroacetylation of indoles exist, often utilizing reagents like trifluoroacetic anhydride (B1165640) (TFAA), future research should focus on developing more sustainable and efficient synthetic pathways. nih.govrsc.org

Current synthetic approaches for related compounds often involve multi-step processes or harsh reaction conditions. For instance, the direct trifluoroacetylation of aromatics has been reported using CoCl2 catalysts and trifluoroacetic acid (TFA) at high temperatures over extended periods. researchgate.net Other methods involve palladium-catalyzed functionalization of alkenes to build the indole (B1671886) ring system. nih.gov A significant opportunity lies in the development of "green chemistry" approaches. This includes the exploration of:

Catalyst- and Additive-Free Conditions: Building upon methods developed for other fluorinated indolyl ketones, research could explore direct Friedel-Crafts fluoroacetylation of 6-chloroindole (B17816) using fluorinated acetic acids, where the only byproduct is water. fao.org

Metal-Free Catalysis: The development of metal-free reductive N-trifluoroacetylation protocols using inexpensive and stable reagents like trimethylamine (B31210) borane (B79455) and trifluoroacetic acid presents a promising avenue. researchgate.netacs.org

One-Pot Syntheses: Designing one-pot reaction sequences, such as a successive Beckmann rearrangement followed by trifluoroacetylation, could significantly improve efficiency and reduce waste, as demonstrated in the synthesis of related N-(indol-7-yl)acetamides. nih.gov

Photoredox Catalysis: The use of visible light and photoredox catalysis is an emerging sustainable tool for the functionalization of indoles and could be adapted for the synthesis of the target compound and its derivatives. researchgate.net

Future research should aim to create a comparative framework for these emerging synthetic routes, evaluating them based on yield, purity, cost-effectiveness, and environmental impact.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalyst-Free Acylation | Reduced metal contamination, simplified purification, environmentally benign (water as byproduct). fao.org | Optimization of reaction conditions (temperature, solvent) for 6-chloroindole; exploration of microwave assistance. |

| Metal-Free Catalysis | Avoidance of toxic and expensive heavy metals, use of bench-stable reagents. acs.org | Expanding the substrate scope to include various substituted indoles; mechanistic studies to improve catalyst turnover. |

| One-Pot Procedures | Increased step economy, reduced solvent waste, time-saving. nih.gov | Design of novel multi-component reactions; ensuring compatibility of sequential reaction steps. |

| Photoredox Catalysis | Use of sustainable energy source (visible light), mild reaction conditions. researchgate.net | Development of suitable photocatalysts; investigation of reaction mechanisms and radical pathways. |

Advanced Mechanistic Studies on the Chemical Reactivity of the Trifluoroacetyl Indole Scaffold

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of the trifluoroacetyl indole scaffold is crucial for optimizing existing protocols and discovering new transformations. The mechanism of trifluoroacetylation of indoles with trifluoroacetic anhydride has been studied, with evidence pointing to the stability of an ion pair intermediate. rsc.org

Future research should employ advanced techniques to build upon this foundational knowledge:

Spectroscopic Analysis: In-situ spectroscopic methods, such as ReactIR and rapid-sampling NMR, could be used to observe reactive intermediates and transition states in real-time, providing a more detailed picture of the reaction pathway.

Kinetic Studies: Detailed kinetic analysis of the trifluoroacetylation of 6-chloroindole can help elucidate the role of the chloro-substituent on the reaction rate and regioselectivity, providing valuable data for process optimization.

Isotopic Labeling: Experiments using isotopically labeled reagents (e.g., ¹³C or ¹⁸O) can trace the pathways of atoms throughout the reaction, confirming or refuting proposed mechanistic steps.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction energy profiles, visualize transition state geometries, and understand the electronic factors that control the reactivity of the indole nucleus. This can help explain the regioselectivity of electrophilic substitution on the substituted indole ring. nih.gov

A key area of investigation would be the influence of the C6-chloro substituent on the electronic properties and reactivity of the indole ring, particularly its effect on the C3 position, which is the typical site for electrophilic attack.

Integration of Computational Design with Synthetic Chemistry for Targeted Analog Generation

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing efficacy against a range of diseases, including cancer. nih.govmdpi.com Computational chemistry offers a powerful tool to rationalize the design of new analogs of 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone with enhanced biological activity and target specificity. Computer-aided substrate design is an effective approach to developing new reactions and molecules. acs.org

Future opportunities in this area include:

Molecular Docking and Virtual Screening: Identifying potential biological targets for the compound by docking it into the crystal structures of various proteins (e.g., kinases, topoisomerases, tubulin) known to be modulated by indole derivatives. nih.govnih.gov This can help prioritize synthetic efforts.

Structure-Based Drug Design (SBDD): Once a primary biological target is identified and its structure is known, computational tools can be used to design novel analogs with optimized interactions within the target's binding site. This involves modifying the indole core or its substituents to improve binding affinity and selectivity.

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the structural features of this compound and other active indole derivatives. This model can then be used to screen virtual libraries for new compounds with similar therapeutic potential.

Predictive ADMET Modeling: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs before their synthesis. This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

The synergy between computational prediction and synthetic execution will be key to rapidly generating a library of optimized analogs with a higher probability of therapeutic success.

| Computational Technique | Application for Analog Generation | Research Goal |

| Molecular Docking | Predict binding modes and affinities of virtual analogs against known cancer targets (e.g., protein kinases, AhR). mdpi.comnih.gov | Identify analogs with superior predicted binding scores for synthesis and biological evaluation. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability. nih.gov | Confirm the stability of interactions predicted by docking and understand the conformational changes upon binding. |

| QSAR Modeling | Develop quantitative structure-activity relationships to correlate physicochemical properties with biological activity. | Predict the activity of unsynthesized analogs and guide the design of more potent compounds. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Prioritize analogs with favorable drug-like properties for further development. |

Deeper Elucidation of Molecular Interaction Mechanisms with Biological Targets

Identifying the specific biological targets of this compound and understanding its molecular interactions are paramount for its development as a potential therapeutic agent. Indole derivatives are known to interact with a multitude of targets, including protein kinases, DNA topoisomerases, and tubulin, often through mechanisms like hydrogen bonding and π–π stacking. nih.gov The presence of a carbonyl group at the C-3 position is considered important for interactions with biological receptors. nih.gov

Future research should focus on a multi-pronged approach to elucidate these mechanisms:

Target Identification: Utilizing unbiased screening methods such as chemical proteomics, thermal proteome profiling (TPP), or affinity-based pulldown assays to identify the direct protein binding partners of the compound in relevant cell models.

Biophysical Assays: Once a target is identified, biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be used to quantify the binding affinity and thermodynamics of the interaction.

Structural Biology: Co-crystallizing the compound with its target protein and solving the structure using X-ray crystallography or Cryo-EM will provide atomic-level detail of the binding mode. This is the gold standard for understanding molecular interactions and guiding further structure-based design.

Cellular and Molecular Biology Assays: Investigating the downstream cellular effects of target engagement. This includes assays for enzyme inhibition (e.g., kinase activity assays), effects on signal transduction pathways (e.g., Western blotting for phosphorylation events), and cellular processes like cell cycle progression and apoptosis. nih.gov

A comprehensive understanding of how this compound interacts with its biological targets will provide a rational foundation for its potential therapeutic applications and for the design of next-generation analogs with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(6-Chloro-3-indolyl)-2,2,2-trifluoroethanone?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of a chlorinated indole precursor with trifluoroacetyl chloride. Key steps include:

- Chlorination : Use phosphorus pentachloride (PCl₅) or similar reagents to introduce chlorine at the 6-position of the indole core .

- Trifluoroacetylation : React with trifluoroacetyl chloride in dichloromethane at 0–5°C to minimize side reactions .

- Optimization : Solvent polarity (e.g., dichloromethane vs. THF), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 indole:trifluoroacetyl chloride) significantly impact yield (reported 60–75%) and purity (>95%) .

Q. How can the electronic effects of the trifluoroethanone group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, polarizing the carbonyl carbon and enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., by amines or hydrazines) at the ketone moiety. For example:

- Substitution Reactions : Use kinetic studies (UV-Vis or NMR monitoring) to track reactivity with nucleophiles like hydroxylamine, yielding oxime derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reactions due to improved stabilization of transition states .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹⁹F NMR detects CF₃ groups (δ ≈ -60 to -70 ppm), while ¹H NMR identifies indole protons (δ 7.2–8.1 ppm for aromatic signals) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 275.02 for C₁₀H₅ClF₃NO) .

- X-ray Crystallography : Resolves chlorine/fluorine positional isomerism in the indole ring .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock4 or MOE to model interactions with biological targets (e.g., acetylcholinesterase). For example, the 6-chloro substituent may enhance binding affinity via hydrophobic pockets, while CF₃ improves metabolic stability .

- QM/MM Simulations : Evaluate electronic effects on transition-state stabilization in enzyme inhibition (e.g., slow-binding inhibition kinetics observed in similar trifluoroethanones) .

- SAR Validation : Compare IC₅₀ values of analogs (e.g., 4,7-dichloro vs. 6-chloro derivatives) to identify critical substituent positions .

Q. What experimental strategies address low yields in multi-step syntheses of halogenated trifluoroethanones?

- Methodological Answer :

- Stepwise Optimization : Isolate intermediates (e.g., 6-chloroindole) before acylation to reduce side reactions .

- Catalysis : Employ Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation to improve regioselectivity .

- Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How does the compound’s electronic profile affect its performance as a SERS probe for biochemical sensing?

- Methodological Answer :

- Surface-Enhanced Raman Spectroscopy (SERS) : The CF₃ group enhances Raman signals at ~1077 cm⁻¹ due to strong polarizability. Functionalize gold nanoparticles with the compound to detect pH or carbonate ions via intensity shifts .

- Competitive Binding Assays : Compare SERS signals with/without target analytes (e.g., CO₃²⁻) to quantify binding constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products